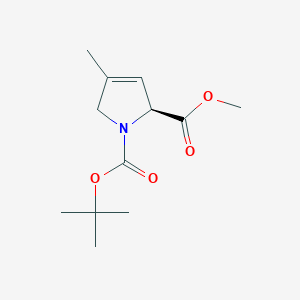![molecular formula C9H10N2O2S B13893682 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazo-thiazole ring system, which is a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with a thioamide derivative, followed by cyclization to form the imidazo-thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid side chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. The imidazo-thiazole ring system can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid: Similar structure but with an additional methyl group.
6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid: Contains a different substituent on the imidazo-thiazole ring.
2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid: Features a thiadiazole ring instead of a thiazole ring.
Uniqueness
3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-6-4-11-5-7(2-3-8(12)13)10-9(11)14-6/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
YTWBWEHALFLJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)





